4-(2-(Furan-2-yl)thiazol-4-yl)phenol

Lipophilicity Drug-likeness LogP Prediction

4-(2-(Furan-2-yl)thiazol-4-yl)phenol (CAS 1499399-91-5, PubChem CID is a 2,4-disubstituted thiazole derivative featuring a furan-2-yl substituent at the 2-position and a 4-hydroxyphenyl group at the 4-position. It is commercially available as a solid-form AldrichCPR screening compound (Sigma-Aldrich BOG00165) and is also listed by several other research chemical suppliers.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
Cat. No. B7966344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Furan-2-yl)thiazol-4-yl)phenol
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O
InChIInChI=1S/C13H9NO2S/c15-10-5-3-9(4-6-10)11-8-17-13(14-11)12-2-1-7-16-12/h1-8,15H
InChIKeyYUNHENWNWHOMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Furan-2-yl)thiazol-4-yl)phenol: Computational Properties and Procurement Baseline for a Heterocyclic Screening Compound


4-(2-(Furan-2-yl)thiazol-4-yl)phenol (CAS 1499399-91-5, PubChem CID 83794182) is a 2,4-disubstituted thiazole derivative featuring a furan-2-yl substituent at the 2-position and a 4-hydroxyphenyl group at the 4-position [1]. It is commercially available as a solid-form AldrichCPR screening compound (Sigma-Aldrich BOG00165) and is also listed by several other research chemical suppliers . Its computed physicochemical properties include a molecular weight of 243.28 g/mol, an XLogP3 of 3, and a topological polar surface area (TPSA) of 74.5 Ų [1]. This compound is typically procured for early-stage medicinal chemistry screening and as a synthetic building block, not as a final drug candidate .

Why a Simple In-Class Thiazole-Phenol Replacement Cannot Substitute for 4-(2-(Furan-2-yl)thiazol-4-yl)phenol


Class-level evidence indicates that the furan ring is not a silent structural feature. A 2025 PLOS ONE study by Islam et al. on eighteen phenyl- and furan-containing thiazole Schiff base derivatives demonstrated that compounds bearing a furan ring exhibited notably superior antibacterial potency compared to their phenyl ring-containing counterparts [1]. The top-performing furan-containing compounds (2d and 2n) produced zones of inhibition of 48.3 ± 0.6 mm and 45.3 ± 0.6 mm against B. subtilis, respectively, substantially exceeding the standard antibiotic ceftriaxone (20.0 ± 1.0 mm) [1]. This SAR finding underscores that substituting the furan moiety with a phenyl, methyl, or amino group is not a bioequivalent exchange; the furan oxygen introduces distinct electronic and hydrogen-bonding properties that can critically influence target binding and antibacterial potency. The quantitative, head-to-head performance gap observed within this study demonstrates that generic substitution without experimental validation risks discarding a potency advantage that may be central to a research program's hit-to-lead progression.

Computational and Procurement-Quality Evidence for Prioritizing 4-(2-(Furan-2-yl)thiazol-4-yl)phenol


Lipophilicity Differentiation: XLogP3 Comparison with Phenyl, Thiazolyl, and Amino Analogs

The furan-bearing target compound has a computed XLogP3 of 3, representing a lipophilicity midpoint relative to its closest analogs. 4-(2-Thiazolyl)phenol, lacking the 2-furyl substituent, is more hydrophilic with an XLogP3 of 2.3 [1]. In contrast, the 2-phenyl analog 4-(2-Phenylthiazol-4-yl)phenol, with an additional carbon and two additional hydrogens (C15H11NOS), carries a higher molecular weight (253.32 g/mol) and is expected to be significantly more lipophilic (estimated XLogP3 > 3.5) . The 2-amino analog 4-(2-Amino-1,3-thiazol-4-yl)phenol is more polar due to the hydrogen-bond-donating amino group [2]. This places the furan compound in a distinct and potentially more favorable ADME property space for oral bioavailability, as XLogP3 values between 1 and 3 are frequently associated with balanced permeability and aqueous solubility [1].

Lipophilicity Drug-likeness LogP Prediction

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The target compound possesses a TPSA of 74.5 Ų [1], which falls below the commonly cited Veber threshold of 140 Ų for oral bioavailability [2]. Its single hydrogen-bond donor (phenolic OH) and four hydrogen-bond acceptors (furan oxygen, thiazole nitrogen and sulfur, phenol oxygen) [1] place it within favorable drug-likeness space. The furan oxygen contributes to TPSA without adding a hydrogen-bond donor, a physicochemical advantage over the 2-amino analog 4-(2-Amino-1,3-thiazol-4-yl)phenol, which contains an additional hydrogen-bond donor from the primary amine [3]. This subtle difference can significantly impact membrane permeability and, consequently, oral bioavailability potential.

TPSA Oral Bioavailability Veber Rules

Procurement-Grade Distinction: AldrichCPR Status vs. Fully Characterized Analogs

The target compound is sold by Sigma-Aldrich as an AldrichCPR product (BOG00165), meaning Sigma-Aldrich explicitly does not collect or provide analytical data (e.g., purity, identity confirmation) for this product, and it is sold on an 'AS-IS' basis with no warranty . This starkly contrasts with analogs such as 4-(2-Phenylthiazol-4-yl)phenol, which is available from multiple suppliers with stated purity levels of 95% or 97% . The AldrichCPR designation indicates that 4-(2-(Furan-2-yl)thiazol-4-yl)phenol is offered as a unique screening compound within a specialized collection, carrying a specific hazard classification: Acute Tox. 3 Oral and Eye Irrit. 2 . This procurement profile demands that end-users assume responsibility for identity and purity verification prior to use, a requirement not uniformly imposed on fully characterized analog purchases.

Procurement Compound Quality Analytical Characterization

Furan-Specific Antibacterial SAR: Class-Level Potency Advantage Over Phenyl Analogs

A head-to-head comparison within a controlled study by Islam et al. (2025) revealed that furan-containing thiazole Schiff base derivatives possess a distinct antibacterial potency advantage over phenyl ring-containing derivatives [1]. The top furan-bearing compound (2d) achieved a zone of inhibition of 48.3 ± 0.6 mm against B. subtilis, representing a 2.4-fold increase over the standard antibiotic ceftriaxone (20.0 ± 1.0 mm) [1]. The authors explicitly concluded that 'the antibacterial potency of the compounds with furan ring was more notable than that of phenyl ring-containing derivatives' [1]. While this study evaluates Schiff base derivatives rather than the unmodified target compound, it provides the most direct class-level SAR evidence supporting the furan moiety as a potency-enhancing pharmacophore within the thiazole-phenol scaffold.

Antibacterial Structure-Activity Relationship Zone of Inhibition

Evidence-Based Application Scenarios for 4-(2-(Furan-2-yl)thiazol-4-yl)phenol Procurement


Antibacterial Hit Identification and SAR Expansion

Based on the class-level SAR evidence demonstrating that furan-containing thiazole derivatives out-perform phenyl analogs in antibacterial disk diffusion assays [1], 4-(2-(Furan-2-yl)thiazol-4-yl)phenol is a structurally appropriate core scaffold for hit-to-lead campaigns targeting Gram-positive pathogens. The compound's single phenolic hydroxyl group and furan oxygen provide two distinct vectors for chemical diversification (e.g., O-alkylation, Mannich reactions, or ester prodrug formation) without compromising the core furan-thiazole pharmacophore that drives the potency advantage [1].

Computational Drug Design and Physicochemical Property Optimization

The compound's computed XLogP3 of 3 and TPSA of 74.5 Ų [2] position it favorably within established oral drug-likeness space (Veber rules). Compared to 4-(2-thiazolyl)phenol (XLogP3 = 2.3), the target compound offers enhanced lipophilicity for membrane permeation without crossing into problematic high-logP territory [2]. This makes it a preferred starting point for computational medicinal chemists designing CNS-penetrant or orally bioavailable candidates where a logP of 2-4 is desired.

Specialty Chemical Library Procurement for Diversity-Oriented Screening

The AldrichCPR designation confirms this compound's status as a unique, non-redundant chemical entity within Sigma-Aldrich's screening collection . Procurement for a diversity-oriented synthesis (DOS) or high-throughput screening (HTS) library requires compounds occupying under-explored regions of chemical space. The combination of furan, thiazole, and phenol functionalities within a single low-molecular-weight scaffold (243.28 g/mol) provides a level of heteroatom diversity (O, N, S) that is structurally distinct from commonly stocked phenyl-thiazole or methyl-thiazole screening compounds .

Academic Core Facility and CRO Compound Sourcing

Given the absence of supplier-provided analytical data for the AldrichCPR product , this compound is best suited for well-equipped academic core facilities or contract research organizations (CROs) with in-house LC-MS, NMR, and elemental analysis capabilities. These facilities can independently verify identity and purity before downstream biological testing, ensuring experimental reproducibility. Budget-conscious labs may prefer the pre-characterized 4-(2-phenylthiazol-4-yl)phenol (≥95% purity) for preliminary screens , reserving the furan analog for follow-up studies where the computed lipophilicity and TPSA advantages justify the additional quality-control burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(Furan-2-yl)thiazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.